
Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate
説明
Tert-butyl (2S,3S)-1-((S)-1-cyano-3-methylbutylamino)-3-methyl-1-oxopentan-2-ylcarbamate is a useful research compound. Its molecular formula is C17H31N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Comparative Study of tert-Butyl and Other Substituents
- Physicochemical and Pharmacokinetic Properties : The incorporation of the tert-butyl group in bioactive compounds often leads to increased lipophilicity and decreased metabolic stability. A study by Westphal et al. (2015) compared the properties of tert-butyl with alternative substituents like pentafluorosulfanyl and trifluoromethyl in the context of drug discovery, using drug analogues of bosentan and vercirnon (Westphal et al., 2015).
Applications in Organic Synthesis
- Synthesis of Carbocyclic Analogues : Ober et al. (2004) discussed the synthesis of a tert-butyl compound as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides (Ober et al., 2004).
- Preparation and Diels‐Alder Reaction : Padwa et al. (2003) explored the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting its application in organic synthesis (Padwa et al., 2003).
Environmental and Biological Implications
- Biocompatible Polymers from Biomass : Tsai et al. (2016) demonstrated the production of biocompatible polymers using tert-butyl derivatives and carbon dioxide. This process potentially opens avenues for environmentally friendly polymer production (Tsai et al., 2016).
- Degradation Pathways of Methyl tert-Butyl Ether : Stefan et al. (2000) investigated the degradation pathways of methyl tert-butyl ether (MTBE) in aqueous solutions, which is relevant for understanding environmental impacts of such compounds (Stefan et al., 2000).
Additional Relevant Studies
- Catalytic Chain Transfer Polymerization : Rajasekhar et al. (2018) explored the catalytic chain transfer polymerization of isobutylene in the presence of tert-butanol, providing insights into polymer chemistry (Rajasekhar et al., 2018).
- Vapor-Liquid Equilibria Studies : Research by Park et al. (1997) on vapor-liquid equilibria of mixtures containing methyl tert-butyl ether (MTBE) is relevant to the petrochemical industry (Park et al., 1997).
特性
IUPAC Name |
tert-butyl N-[(2S,3S)-1-[[(1S)-1-cyano-3-methylbutyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-8-12(4)14(20-16(22)23-17(5,6)7)15(21)19-13(10-18)9-11(2)3/h11-14H,8-9H2,1-7H3,(H,19,21)(H,20,22)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWZJEAUSXBPLM-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride](/img/structure/B1522943.png)
![4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522944.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522946.png)

![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)







